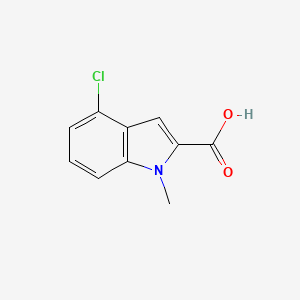

Ácido 4-cloro-1-metil-1H-indol-2-carboxílico

Descripción general

Descripción

4-chloro-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-1-methyl-1H-indole-2-carboxylic acid is being investigated for its potential therapeutic properties. It serves as a scaffold for the development of various bioactive compounds, particularly those targeting specific enzymes and receptors.

Case Study: HIV Integrase Inhibition

Recent studies have shown that derivatives of indole-2-carboxylic acids, including 4-chloro-1-methyl-1H-indole-2-carboxylic acid, exhibit inhibitory effects on HIV integrase. For instance, modifications of indole derivatives have led to compounds with IC50 values indicating strong inhibitory activity against integrase, making them potential candidates for antiviral therapy .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis processes. Its ability to participate in various chemical reactions allows it to be transformed into more complex structures.

Synthesis Methods

The synthesis of 4-chloro-1-methyl-1H-indole-2-carboxylic acid can involve several methods, including:

- Electro-catalyzed reactions : These methods facilitate the formation of complex indole derivatives through controlled conditions .

- Dehydrogenative coupling : This technique allows for the integration of alkenes with indole derivatives to produce novel compounds .

Data Table: Applications and Results

Preliminary studies suggest that 4-chloro-1-methyl-1H-indole-2-carboxylic acid may possess anti-inflammatory properties and could be explored for its role in treating various diseases. The structure allows for potential interactions with biological targets, enhancing its therapeutic profile.

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-indole-2-carboxylic acid typically involves the chlorination of 1-methylindole followed by carboxylation. One common method includes the reaction of 1-methylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 4-chloro-1-methyl-1H-indole-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and corresponding reduced forms.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-methyl-1H-indole-2-carboxylic acid

- 5-chloro-1H-indole-2-carboxylic acid

- 1-methyl-1H-indole-2-carboxylic acid

Uniqueness

4-chloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent compared to other indole derivatives .

Actividad Biológica

4-Chloro-1-methyl-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral research and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-chloro-1-methyl-1H-indole-2-carboxylic acid can be described as follows:

- Molecular Formula : C10H8ClNO2

- CAS Number : 23967-44-4

- Molecular Weight : 213.63 g/mol

This compound features an indole core substituted with a carboxylic acid and a chlorine atom, which is believed to contribute to its biological activity.

Research indicates that derivatives of indole-2-carboxylic acid, including 4-chloro-1-methyl-1H-indole-2-carboxylic acid, exhibit significant inhibitory effects on HIV-1 integrase, a critical enzyme in the viral replication cycle. The mechanism involves:

- Chelation of Metal Ions : The indole nucleus and the carboxyl group chelate two magnesium ions within the active site of integrase, which is essential for its catalytic activity .

- Hydrophobic Interactions : Structural modifications at specific positions (C3 and C6) enhance interactions with viral DNA through π–π stacking, improving the overall binding affinity and inhibitory potency .

Biological Activity Evaluation

The biological activity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid has been evaluated through various studies that focus on its effects against HIV and other potential therapeutic targets.

Table 1: Summary of Biological Activity Data

| Compound | IC50 (μM) | CC50 (μM) | Activity Description |

|---|---|---|---|

| 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | 32.37 ± 4.51 | >80 | Inhibits HIV integrase strand transfer |

| Derivative 17a | 3.11 | >80 | Enhanced integrase inhibition |

| Derivative 4a | 10.06 ± 0.56 | >80 | Improved antiviral activity |

| Derivative 4b | 10.18 ± 0.67 | >80 | Improved antiviral activity |

*IC50 values represent the concentration required to inhibit the viral replication by 50%, while CC50 indicates the concentration that inhibits cell proliferation by the same percentage .

Case Study 1: HIV Integrase Inhibition

In a study focusing on the optimization of indole derivatives, researchers synthesized several compounds based on the indole-2-carboxylic acid scaffold. Among these, compound 17a demonstrated a remarkable IC50 value of 3.11 μM against HIV integrase, significantly outperforming the parent compound . The introduction of halogenated substituents at specific positions was crucial for enhancing biological activity.

Case Study 2: Broader Biological Activities

Indole derivatives are known for their diverse biological activities beyond antiviral effects. Studies have reported that compounds with similar structures exhibit activities such as:

- Antimicrobial

- Anticancer

- Anti-inflammatory

These findings suggest that further exploration into the pharmacological potential of 4-chloro-1-methyl-1H-indole-2-carboxylic acid could lead to new therapeutic agents across various medical fields .

Propiedades

IUPAC Name |

4-chloro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCZPBOQBLXWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406470 | |

| Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23967-44-4 | |

| Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.